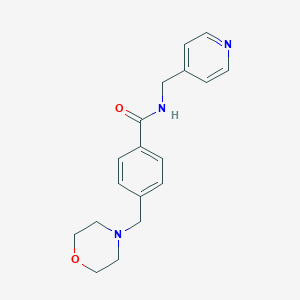
4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MMB or MMB-4 and is a member of the benzamide family. The chemical structure of MMB-4 consists of a benzene ring, a morpholine group, and a pyridine group. In
Wissenschaftliche Forschungsanwendungen
MMB-4 has been the subject of numerous scientific research studies due to its potential applications in various fields. One of the most significant applications of MMB-4 is its use as a fluorescence probe for the detection of metal ions. MMB-4 has been shown to have high selectivity and sensitivity towards the detection of copper ions, making it a valuable tool for environmental monitoring and biomedical research.
Wirkmechanismus
The mechanism of action of MMB-4 is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation between MMB-4 and metal ions results in a change in fluorescence intensity, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
MMB-4 has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the potential effects of MMB-4 on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MMB-4 is its high selectivity and sensitivity towards the detection of metal ions. This makes it a valuable tool for environmental monitoring and biomedical research. However, the synthesis of MMB-4 is a complex process that requires careful attention to detail and precise control of reaction conditions. Additionally, further research is needed to fully understand the potential effects of MMB-4 on living organisms.
Zukünftige Richtungen
There are several future directions for the research and development of MMB-4. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of the potential applications of MMB-4 in other fields, such as drug discovery and environmental monitoring. Additionally, further research is needed to fully understand the mechanism of action of MMB-4 and its potential effects on living organisms.
Conclusion:
In conclusion, 4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MMB-4 is a complex process that requires careful attention to detail and precise control of reaction conditions. MMB-4 has been shown to have high selectivity and sensitivity towards the detection of metal ions, making it a valuable tool for environmental monitoring and biomedical research. However, further research is needed to fully understand the potential effects of MMB-4 on living organisms. There are several future directions for the research and development of MMB-4, including the development of new synthesis methods and the exploration of its potential applications in other fields.
Synthesemethoden
The synthesis of MMB-4 involves a multi-step process that starts with the reaction of 4-aminobenzonitrile with 4-pyridinecarboxaldehyde. The resulting product is then reacted with morpholine and formaldehyde to form MMB-4. The synthesis of MMB-4 is a complex process that requires careful attention to detail and precise control of reaction conditions.
Eigenschaften
Produktname |
4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide |
|---|---|
Molekularformel |
C18H21N3O2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C18H21N3O2/c22-18(20-13-15-5-7-19-8-6-15)17-3-1-16(2-4-17)14-21-9-11-23-12-10-21/h1-8H,9-14H2,(H,20,22) |
InChI-Schlüssel |
JLPBDPGMSYCDFJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Kanonische SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amino]-N-cyclohexylacetamide](/img/structure/B258417.png)

![2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B258420.png)




![2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B258426.png)
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B258427.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B258435.png)
![N-[1-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]furan-2-carboxamide](/img/structure/B258436.png)